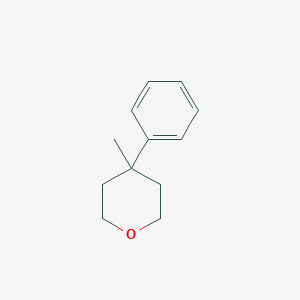
4-Methyl-4-phenyl-tetrahydro-pyran
Cat. No. B8405048
M. Wt: 176.25 g/mol
InChI Key: HTRPHIRYBKTYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07420055B2
Procedure details


3-Methyl-3-phenyl-pentane-1,5-diol (3.88 g, 20 mmol), Ag2O (6.95 g (30 mmol), potassium iodide (0.66 g, 4 mmol) were suspended in 50 mL DCM and treated with a solution of p-toluenesulfonyl chloride (4.19 g, 22 mmol) in 30 mL DCM. The mixture was allowed to stir under nitrogen atmosphere for 16 h. The crude reaction mixture was applied on a short plug of silica gel column and the product was collected by washing with DCM. The solvent was evaporated and the residue was dissolved in dry THF (30 mL) and added drop wise to a suspension of NaH (0.8 g of 60% suspension in mineral oil, 20 mmol) in THF (30 ml). The reaction mixture was allowed to stir at room temperature for 24 h and was then diluted with 60 mL ether and washed with water (60 mL). The aqueous phase was washed once with ether (30 mL) and the organic extracts were combined, washed with brine, dried over Na2SO4 and the solvent was evaporated by rotary evaporation. The product was purified by flash chromatography on silica gel column using 0-5% hexane/ethylacetate solvent mixture as the mobile phase. MS: m/z 177.1 (M++1).








Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH2:6][CH2:7][OH:8])[CH2:3][CH2:4]O.[I-].[K+].C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[H-].[Na+]>C(Cl)Cl.C1COCC1.CCOCC>[CH3:1][C:2]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:6][CH2:7][O:8][CH2:4][CH2:3]1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.88 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CCO)(CCO)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.66 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
4.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir under nitrogen atmosphere for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in dry THF (30 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added drop
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at room temperature for 24 h
|
|
Duration
|
24 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (60 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase was washed once with ether (30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by flash chromatography on silica gel column
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(CCOCC1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
